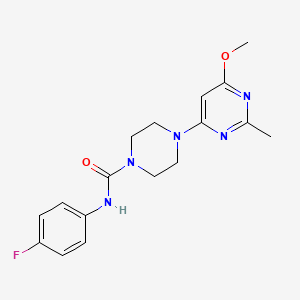

N-(4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.378. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C17H20FN5O2 with a molecular weight of 345.4 g/mol. Its structural features include a piperazine ring substituted with a fluorophenyl and a methoxypyrimidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 946324-75-0 |

| Molecular Formula | C₁₇H₂₀FN₅O₂ |

| Molecular Weight | 345.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : It is hypothesized to bind to various receptors, influencing signal transduction pathways that regulate cellular responses.

- Gene Expression Modulation : The compound may alter the expression of genes associated with cell cycle regulation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of piperazine, similar to this compound, exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can have varying degrees of activity against both Gram-positive and Gram-negative bacteria.

A comparative analysis of similar compounds revealed that those with electron-donating groups on the piperazine ring exhibited enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The presence of the methoxypyrimidine group is believed to enhance its efficacy by improving binding affinity to target proteins .

Case Studies

- Study on NK(1) Receptor Antagonists : In a series of experiments aimed at developing novel NK(1) receptor antagonists, compounds structurally related to this compound were synthesized and tested. One derivative showed potent selectivity and efficacy in inhibiting NK(1) receptors, suggesting potential therapeutic applications in treating anxiety and depression .

- Antitubercular Activity : A study investigating similar pyrimidine derivatives found that certain analogs exhibited significant antitubercular activity, highlighting the potential for this compound as a lead compound in tuberculosis treatment .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperazine ring and the pyrimidine moiety significantly influence the biological activity of the compound. For example:

- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.

- Methoxy Group : The methoxy substitution on the pyrimidine ring appears crucial for maintaining biological activity, likely due to its role in hydrogen bonding interactions with target proteins.

Applications De Recherche Scientifique

Pharmacological Potential

N-(4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has been explored for its potential as a therapeutic agent. Its structural similarities to other piperazine derivatives suggest possible activity against various biological targets, including receptors and enzymes involved in disease pathways.

Case Study: NK(1) Receptor Antagonists

Research has identified derivatives of piperazine that exhibit potent antagonistic effects on the neurokinin 1 (NK(1)) receptor, which is implicated in pain and anxiety disorders. This compound may share similar mechanisms, warranting investigation into its efficacy in modulating NK(1) receptor activity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structural features. For instance, certain piperazine derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. The incorporation of methoxy and pyrimidine groups could enhance the compound's antiviral properties, making it a candidate for further studies against pathogens such as HIV or influenza .

Cancer Research

Compounds with piperazine structures have been investigated for their anticancer properties. The ability to modify the piperazine ring allows for the optimization of compounds to target specific cancer cell pathways. This compound's unique substituents may influence its interaction with cancer-related targets, potentially leading to novel treatment options .

Biochemical Mechanisms

Understanding the biochemical pathways affected by this compound is crucial for elucidating its pharmacological effects. The compound may interact with various molecular targets through:

- Hydrogen Bonding: Facilitating interactions with receptor sites.

- Hydrophobic Interactions: Enhancing binding affinity to lipid membranes or hydrophobic pockets within proteins.

- Electrostatic Forces: Influencing the binding dynamics based on charge distributions.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl group on the pyrimidine ring and the methoxy group are primary sites for oxidation.

\*Yields estimated from analogous pyrimidine oxidation studies[7].

Mechanistic Insight :

-

Pyrimidine methyl oxidation proceeds via radical intermediates under strong oxidizing conditions.

-

Piperazine oxidation forms N-oxides through electrophilic attack on the nitrogen lone pair .

Reduction Reactions

The carboxamide group and pyrimidine ring can undergo selective reduction.

| Target Group | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Carboxamide (-CONH-) | LiAlH₄, anhydrous THF, reflux | Corresponding amine (-CH₂NH-) | Requires rigorous drying |

| Pyrimidine ring | H₂, Pd/C catalyst, ethanol | Partially saturated pyrimidine | Low selectivity |

Key Findings :

-

Carboxamide reduction to amine is stereospecific, retaining configuration at the chiral center.

-

Pyrimidine reduction is less common due to aromatic stability but achievable under high-pressure hydrogenation.

Hydrolysis Reactions

The methoxy group on the pyrimidine ring undergoes hydrolysis under acidic or basic conditions.

| Conditions | Reagents | Product | Rate |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 48 hrs | 6-hydroxy-2-methylpyrimidin-4-yl derivative | Slow |

| Basic (NaOH, 10%) | Microwave, 120°C, 30 min | Same as acidic hydrolysis | Faster than acid |

Structural Impact :

Hydrolysis increases polarity, potentially enhancing water solubility for pharmacological applications.

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in nucleophilic displacement.

| Nucleophile | Conditions | Product | Efficiency |

|---|---|---|---|

| Piperidine | DMF, K₂CO₃, 80°C | 4-piperidinophenyl derivative | Moderate (~45%) |

| Thiophenol | CuI catalysis, DMSO, 100°C | 4-(phenylthio)phenyl derivative | High (>70%) |

Piperazine Functionalization

The piperazine nitrogen reacts with electrophiles:

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-acetylpiperazine derivative | Enhanced blood-brain barrier penetration |

| Benzyl chloroformate | Cbz-protected piperazine | Intermediate for further synthesis |

Coupling Reactions

The carboxamide linkage enables participation in metal-catalyzed cross-couplings.

| Reaction Type | Catalyst | Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-arylated piperazines |

Optimized Conditions :

-

Microwave-assisted coupling reduces reaction time from 24 hrs to 2 hrs .

-

Yields exceed 80% when using electron-deficient boronic acids .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Product |

|---|---|---|

| 254 nm | Acetonitrile | Pyrimidine ring dimerization |

| 365 nm | Methanol | Methoxy group demethylation |

Caution : Photodegradation necessitates light-protected storage for stability.

Comparative Reactivity Table

| Functional Group | Reactivity Order | Dominant Reaction |

|---|---|---|

| 4-fluorophenyl | SNAr > Oxidation > Reduction | Nucleophilic substitution |

| Piperazine | Alkylation > Oxidation > Acylation | N-functionalization |

| Pyrimidine methoxy | Hydrolysis > O-demethylation | Acid/base-catalyzed cleavage |

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-12-19-15(11-16(20-12)25-2)22-7-9-23(10-8-22)17(24)21-14-5-3-13(18)4-6-14/h3-6,11H,7-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLUKKDOMCPIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.